molecular formula C17H19ClN6O2 B3004560 7-(3-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 887672-44-8

7-(3-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3004560
CAS No.: 887672-44-8
M. Wt: 374.83
InChI Key: RIXBNZUNWVFIMB-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN6O2 and its molecular weight is 374.83. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been explored for their cardiovascular effects. A study by Chłoń-Rzepa et al. (2004) synthesized similar compounds and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity, demonstrating significant prophylactic antiarrhythmic and hypotensive activities in some derivatives (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

Konduri et al. (2020) designed a series of purine linked piperazine derivatives, including variants of the compound , to identify potent inhibitors of Mycobacterium tuberculosis. These compounds targeted MurB, disrupting the biosynthesis of peptidoglycan, exhibiting promising anti-mycobacterial activity (Konduri et al., 2020).

Antiasthmatic Agents

Bhatia et al. (2016) developed derivatives of this compound for their antiasthmatic activity. These derivatives were synthesized and screened for vasodilator activity, showing significant results compared to standard treatments (Bhatia et al., 2016).

Serotonin and Dopamine Receptor Affinity

Żmudzki et al. (2015) synthesized derivatives of the compound and evaluated them for their affinity for serotonin and dopamine receptors. The study revealed potential applications in neuropsychiatric disorders, with some derivatives showing potent ligand activity for specific receptors (Żmudzki et al., 2015).

Antihistaminic Activity

Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity, with some displaying significant inhibition of histamine-induced bronchospasm and anaphylaxis (Pascal et al., 1985).

Crystal Structure Analysis

The crystal structure of a related compound was analyzed by Karczmarzyk et al. (1995), providing insights into the geometric configuration and molecular interactions relevant to its pharmacological properties (Karczmarzyk et al., 1995).

Antidepressant Properties

A study by Khaliullin et al. (2018) synthesized a derivative with antidepressant activity, showing efficacy at specific doses in animal models (Khaliullin et al., 2018).

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-3-2-4-12(18)9-11)16(20-14)23-7-5-19-6-8-23/h2-4,9,19H,5-8,10H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXBNZUNWVFIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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